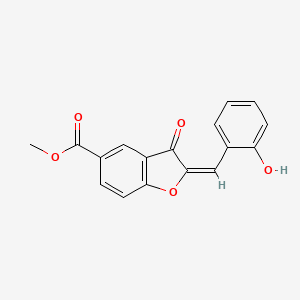

(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Description

(E)-Methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a benzofuran derivative characterized by a fused bicyclic core, an α,β-unsaturated ketone moiety, and a methyl ester group at position 3. The (E)-configuration of the hydroxybenzylidene substituent at position 2 introduces stereoelectronic effects that influence its reactivity and intermolecular interactions. Its structural features, such as the hydroxyl and carbonyl groups, suggest a capacity for hydrogen bonding, which may dictate its crystallinity and solubility .

Properties

IUPAC Name |

methyl (2E)-2-[(2-hydroxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-21-17(20)11-6-7-14-12(8-11)16(19)15(22-14)9-10-4-2-3-5-13(10)18/h2-9,18H,1H3/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHYWXVYWUUERC-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)O/C(=C/C3=CC=CC=C3O)/C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves the condensation of 2-hydroxybenzaldehyde with methyl 3-oxo-2,3-dihydrobenzofuran-5-carboxylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

- IUPAC Name : (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Its structure features a benzofuran ring system with a hydroxyl and methoxy substituent, which is crucial for its biological activity.

The compound exhibits a variety of biological activities, making it valuable in research:

Anticancer Properties

Research indicates that (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate demonstrates significant anticancer effects. Studies have shown:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways. It increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cell death in various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

- Cytotoxicity : Preliminary studies indicate that it exhibits cytotoxic effects on human cancer cells, with IC50 values suggesting potent activity against specific tumor types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial properties .

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a lead structure for developing new drugs targeting cancer and infectious diseases. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity.

Synthesis of Derivatives

Researchers are investigating derivatives of this compound to improve its pharmacological profile. Modifications to the benzofuran moiety or substituents can lead to compounds with enhanced biological activities or improved solubility .

Anticancer Studies

A study published in the International Journal of Molecular Sciences explored the synthesis of several derivatives based on (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate. The derivatives were evaluated for their cytotoxic effects on various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound was tested against clinical strains of bacteria resistant to conventional antibiotics. Results indicated that certain derivatives maintained efficacy against these resistant strains, suggesting potential applications in treating antibiotic-resistant infections .

Data Summary Table

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds with active site residues, while the benzofuran ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with urea-based derivatives reported in , though its benzofuran core distinguishes it from the hydrazinyl-thiazolyl-urea compounds listed. Below is a systematic comparison:

Structural Features

- Core Structure: Unlike the urea derivatives (e.g., 1f, 1g, 2a, 2b in ), which feature thiazole and piperazine moieties, the target compound has a benzofuran backbone.

- Substituents: The hydroxybenzylidene group in the target compound is analogous to the hydrazinyl-benzylidene groups in ’s compounds. However, the absence of urea or trifluoromethyl substituents reduces its hydrogen-bond donor capacity compared to compounds like 1f (trifluoromethyl) or 2b (chlorophenyl) .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Yield: The urea derivatives in exhibit yields of 70–78%, suggesting moderate synthetic efficiency.

- Melting Points : Urea derivatives (e.g., 1f, 1g) display higher melting points (198–207°C) compared to benzofurans, likely due to strong hydrogen bonding from urea and amide groups. The target compound’s melting point is expected to be lower, as it lacks these motifs .

- Mass Spectrometry : The ESI-MS data for urea derivatives (638–710 m/z) reflect their larger molecular weights. The target compound’s mass would be lower due to the absence of urea and piperazine groups.

Hydrogen Bonding and Crystallinity

The urea derivatives in form extensive hydrogen-bond networks via urea NH groups and hydroxyl/amide functionalities, as described in Etter’s graph-set analysis . This difference may influence solubility and bioavailability.

Spectroscopic Analysis

- 1H-NMR : Urea derivatives (e.g., 1f, 1g) show distinct shifts for NH protons (δ 10–12 ppm) and aromatic protons influenced by electron-withdrawing groups (e.g., trifluoromethyl at δ 7.5–8.5 ppm). The target compound’s NMR would lack urea-related signals but display deshielded aromatic protons near the electron-deficient benzofuran core.

- IR Spectroscopy : The target compound’s IR spectrum would show strong C=O stretches (~1700 cm⁻¹ for ester and ketone) and O–H stretches (~3200 cm⁻¹), similar to the carbonyl and hydroxyl bands in ’s compounds .

Biological Activity

(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves a multicomponent reaction. For instance, a study highlighted the use of fruit juices as eco-friendly solvents in the synthesis process, yielding various derivatives with potential biological activities .

Antimicrobial Activity

Research has demonstrated that compounds related to (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, showing varying degrees of inhibition. The effectiveness often correlates with structural modifications, such as the presence of electron-withdrawing or electron-donating groups .

| Compound | Bacterial Strain | Inhibition Zone (mm) at 2000 µg/mL |

|---|---|---|

| Compound 4a | Erwinia carotovora | 3.00 |

| Compound 4c | Xanthomonas citri | 4.50 |

| Compound 4e | Erwinia carotovora | No inhibition |

The table above summarizes the antibacterial activity of synthesized compounds related to this class.

Antioxidant Activity

Some studies have indicated that benzofuran derivatives possess antioxidant properties. The mechanism often involves radical scavenging activity, which is crucial for reducing oxidative stress in biological systems. This activity is typically assessed using various in vitro assays such as DPPH and ABTS radical scavenging tests .

Cytotoxicity

Preliminary studies on the cytotoxic effects of related compounds have shown promise against cancer cell lines. For instance, one derivative was identified as a potent inhibitor of SIRT1, a protein implicated in cancer progression . The cytotoxicity assays are essential for evaluating the therapeutic potential of these compounds.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of several benzofuran derivatives revealed that modifications at specific positions significantly enhanced their activity against resistant bacterial strains. The study utilized both qualitative and quantitative methods to assess the inhibition zones and minimum inhibitory concentrations (MICs) across different bacterial species .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of related compounds and found that certain structural features contributed to higher radical scavenging capabilities. The results suggested that these compounds could be further explored for their potential in preventing oxidative damage in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.